molecular formula C7H7F3N2 B8816057 N-Methyl-5-(trifluoromethyl)pyridin-3-amine

N-Methyl-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B8816057
M. Wt: 176.14 g/mol
InChI Key: WPUCVVQMLKNGQC-UHFFFAOYSA-N
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Description

N-Methyl-5-(trifluoromethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-5-(trifluoromethyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-5-(trifluoromethyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Methyl-5-(trifluoromethyl)pyridin-3-amine

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

N-methyl-5-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2/c1-11-6-2-5(3-12-4-6)7(8,9)10/h2-4,11H,1H3

InChI Key

WPUCVVQMLKNGQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CC(=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-bromo-5-(trifluoromethyl)pyridine (100 mg, 0.44 mmol), methylamine hydrochloride (59.8 mg, 0.88 mmol), and cesium carbonate (490 mg, 1.50 mmol) were suspended in dioxane (3 mL) . The reaction was purged with nitrogen for 30 minutes then 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (7.68 mg, 0.01 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0)-CHLOROFORM ADDUCT (9.16 mg, 8.85 µmol) were added. The reaction was heated to 130 °C in a CEM microwave for 1 hour. No Product formed. Abandoned
Quantity
0.000885 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Name
Quantity
0.000885 mol
Type
reactant
Reaction Step Three
Quantity
0.000442 mol
Type
reactant
Reaction Step Four
Quantity
1.33e-05 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-bromo-5-(trifluoromethyl)pyridine (100 mg, 0.44 mmol), methylamine 2 M in THF (0.442 mL, 0.88 mmol), and cesium carbonate (202 mg, 0.62 mmol) were suspended in dioxane (3 mL) . The reaction was purged with nitrogen for 30 minutes then 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (7.68 mg, 0.01 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0)-CHLOROFORM ADDUCT (9.16 mg, 8.85 µmol) were added. The reaction was heated at 130 c for 30mins. No REACTION ABANDONED
Quantity
0.000885 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Name
Quantity
0.000885 mol
Type
reactant
Reaction Step Three
Quantity
0.000442 mol
Type
reactant
Reaction Step Four
Quantity
1.33e-05 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

The reaction procedure of Reference Example 24 was repeated except that 3-amino-5-trifluoromethylpyridine was used in lieu of 5-amino-2-chloropyridine to obtain the title compound as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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